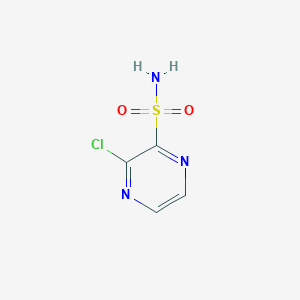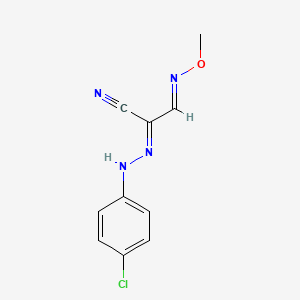
4-Chloro-3-methoxypyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methoxypyridin-2-ol is a chemical compound with the molecular formula C6H6ClNO2. It has a molecular weight of 159.57 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for 4-Chloro-3-methoxypyridin-2-ol were not found, there are related compounds with similar structures that have documented synthesis methods. For example, the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide involves taking 4-chloro-3-methoxy-2-methylpyridine as a raw material, using a phosphotungstic acid solution as a catalyst, and carrying out an oxidation reaction with hydrogen peroxide .Molecular Structure Analysis
The InChI code for 4-Chloro-3-methoxypyridin-2-ol is 1S/C6H6ClNO2/c1-10-5-4(7)2-3-8-6(5)9/h2-3H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
4-Chloro-3-methoxypyridin-2-ol is a powder at room temperature . It has a molecular weight of 159.57 .Scientific Research Applications
Precursors for Reactive Intermediates
4-Chloro-3-methoxypyridin-2-ol serves as a precursor in the synthesis of reactive intermediates such as pyridynes, which are utilized in various organic synthesis processes. The compound has been shown to be an efficient precursor for 4-methoxy-2,3-pyridyne, demonstrated by its trapping with different furans, highlighting its utility in the formation of novel chemical structures through directed-deprotonation or fluoride-induced elimination methods (Walters & Shay, 1995).
Synthesis and Structural Analysis
The compound is involved in the synthesis and structural analysis of various organic compounds. For example, it has been used in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, where its solid-state structure was analyzed using X-ray analysis. This process aids in understanding the structural features and optical properties of such compounds, contributing valuable insights into their chemical behavior and potential applications (Jukić et al., 2010).
Enhanced Dienophilicity
The enhanced dienophilicity of derivatives of 4-Chloro-3-methoxypyridin-2-ol, such as 4-methoxy, 4-aryloxy, and 4-thiophenoxy analogues, has been reported, showcasing their exceptional ability in [4+2] cycloaddition reactions. This characteristic makes them valuable in the synthesis of complex organic frameworks, offering a route to construct diverse molecular architectures with potential applications in medicinal chemistry and material science (Connon & Hegarty, 2004).
Electrophilic Substitution Reactions
The compound is also involved in lithiation processes, serving as a substrate for electrophilic substitution reactions. This highlights its role in facilitating the functionalization and diversification of pyridine derivatives, further expanding its utility in synthetic organic chemistry (Gros et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-methoxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-4(7)2-3-8-6(5)9/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLWTHUQMQRECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CNC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxypyridin-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614589.png)
![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide](/img/structure/B2614596.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)